molecular formula C18H21F3N2O3 B424548 1-[3-HYDROXY-5-METHYL-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE

1-[3-HYDROXY-5-METHYL-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE

Cat. No.: B424548
M. Wt: 370.4g/mol
InChI Key: DACSOWBNMILVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Cyclization: Formation of the indazole ring through cyclization reactions.

    Functional Group Introduction: Introduction of the hydroxy, methyl, and trifluoromethyl groups using appropriate reagents and conditions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include:

    Scaling Up: Adapting laboratory-scale reactions to industrial-scale processes.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Process Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the indazole ring or other functional groups.

    Substitution: Substitution of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced indazole derivative.

    Substitution: Formation of a substituted indazole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug discovery and development.

    Industry: As a component in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Interfering with specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-: Similar compounds may include other indazole derivatives with different substituents.

    Comparison: The unique combination of hydroxy, methyl, and trifluoromethyl groups in this compound may confer distinct biological activities or chemical properties compared to other indazole derivatives.

Uniqueness

The uniqueness of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- lies in its specific structure, which may result in unique interactions with biological targets or distinct chemical reactivity.

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4g/mol

IUPAC Name

1-[3-hydroxy-5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C18H21F3N2O3/c1-11-3-8-15-14(9-11)17(25,18(19,20)21)23(22-15)16(24)10-12-4-6-13(26-2)7-5-12/h4-7,11,14,25H,3,8-10H2,1-2H3

InChI Key

DACSOWBNMILVGH-UHFFFAOYSA-N

SMILES

CC1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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